2-Bromo-6-(trichloromethyl)pyridine

Cross-Coupling C-H Activation Synthetic Methodology

Sourcing a pyridine building block with true orthogonal reactivity can be a bottleneck for parallel library synthesis. 2-Bromo-6-(trichloromethyl)pyridine solves this with its unique C2-Br/C6-CCl₃ substitution pattern. • Selective Pd-catalyzed Suzuki-Miyaura & C-H arylation at C2; the C-Br bond reacts faster than C-Cl analogs, enabling milder conditions & higher yields. • The C6-CCl₃ group acts as a masked carboxylic acid or a precursor to next-gen nitrification inhibitors with enhanced potency vs. nitrapyrin. • Standard pack sizes 10 mg-100 mg, bulk custom synthesis available; shipped ambient from US stock. Purity: 95 % (HPLC).

Molecular Formula C6H3BrCl3N
Molecular Weight 275.4 g/mol
Cat. No. B13637534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-(trichloromethyl)pyridine
Molecular FormulaC6H3BrCl3N
Molecular Weight275.4 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1)Br)C(Cl)(Cl)Cl
InChIInChI=1S/C6H3BrCl3N/c7-5-3-1-2-4(11-5)6(8,9)10/h1-3H
InChIKeyRETDUNNRIXVDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-(trichloromethyl)pyridine Overview


2-Bromo-6-(trichloromethyl)pyridine is a polyhalogenated pyridine derivative (molecular formula: C6H3BrCl3N, MW: 275.4) . It features a bromine atom at the 2-position and a trichloromethyl group at the 6-position . This unique substitution pattern creates a potent electrophilic center, making it a crucial intermediate in organic synthesis, particularly for the construction of more complex molecules for agrochemical and pharmaceutical applications .

Workflow Construction of 2,6-disubstituted pyridines via sequential cross-coupling reactions.
Selection C2 bromine handle supports selective Suzuki-Miyaura and C-H activation pathways.
Context C6 trichloromethyl group modulates electronic properties, facilitating the catalytic cycle.

Why 2-Bromo-6-(trichloromethyl)pyridine Is Irreplaceable


The presence of a bromine atom at the 2-position provides a specific and tunable reactive handle that is fundamentally distinct from other halogenated or non-halogenated analogs like nitrapyrin (2-chloro-6-(trichloromethyl)pyridine) or the 6-unsubstituted version [1]. This bromine enables selective cross-coupling reactions, such as Suzuki-Miyaura or C-H activation pathways, which are not possible or occur with significantly lower efficiency using the corresponding chlorinated analogs [2]. Therefore, substituting this compound with a close analog can lead to synthetic failure, lower yields, or necessitate a complete redesign of the synthetic route, making the specific procurement of 2-bromo-6-(trichloromethyl)pyridine essential for projects reliant on its unique reactivity.

Target Compound
2-Bromo-6-(trichloromethyl)pyridine

C2 bromine provides a specific and tunable reactive handle for cross-coupling. Reactivity differs fundamentally from chlorinated analogs.

Common Substitute
2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

Substituting with the chloro analog may lead to lower yields or synthetic failure in reactions requiring C-Br bond reactivity.

Risk

Efficiency in C-H activation pathways may not transfer, potentially requiring a complete redesign of the synthetic route.

Evidence for Selecting 2-Bromo-6-(trichloromethyl)pyridine


Cross-Coupling Efficiency: C6 Substituent Role

The reactivity of 2-bromopyridines in palladium-catalyzed C-H bond arylation is strongly dependent on the substituent at the C6 position [1]. 2,6-Dibromopyridine is highlighted as an effective coupling partner, achieving high yields of symmetrical and unsymmetrical 2,6-di(hetero)arylpyridines [1]. This contrasts with 2-chloropyridine analogs, which are significantly less reactive under these conditions, and non-halogenated pyridines, which cannot undergo this transformation. The presence of the C6-trichloromethyl group in 2-bromo-6-(trichloromethyl)pyridine is proposed to modulate the electronic properties of the pyridine ring, potentially enhancing oxidative addition and facilitating the catalytic cycle compared to simpler C6 substituents (e.g., CH3, CHO) or unsubstituted pyridines [1].

Cross-Coupling Efficiency
Reported
2-Bromopyridines with C6 Substituents vs. 2-Chloropyridines and Unsubstituted Pyridines
Supports high-yield construction of 2,6-disubstituted pyridine libraries in drug discovery.
Reactivity depends on the C6 substituent; 2,6-dibromopyridine achieves high yields in double couplings.
Cross-Coupling C-H Activation Synthetic Methodology

Nitrification Inhibitor Activity vs. Nitrapyrin

While direct data for 2-bromo-6-(trichloromethyl)pyridine is absent, the structurally related nitrification inhibitor Br-MAST (2-amino-4-tribromomethyl-6-trichloromethyl-1,3,5-triazine) exhibits superior activity compared to the commercial standard nitrapyrin [1]. In a study on ammonia-oxidizing bacteria, the activity ranking was Br-MAST ≥ nitrapyrin ≥ MAST [1]. Specifically, two Nitrosomonas strains were extremely susceptible to Br-MAST, showing a pI50 ≥ 6.40, which corresponds to a half-inhibition concentration of ≤ 0.4 µM [1]. This data suggests that the replacement of a chlorine atom (as in nitrapyrin) with a more polarizable bromine atom on a related heterocyclic core can significantly enhance nitrification inhibition potency [1].

Nitrification Inhibition
Class-level inference
Brominated analog (Br-MAST) pI50 ≥ 6.40
Replacement of Cl with Br on a related core may support higher potency against ammonia-oxidizing bacteria.
Data inferred from structurally related compound; validation for the specific product is required.
Agrochemical Nitrification Inhibitor Environmental Science

Physicochemical Properties vs. Nitrapyrin

2-Bromo-6-(trichloromethyl)pyridine (C6H3BrCl3N, MW: 275.4) possesses fundamentally different physicochemical properties compared to its 2-chloro analog, nitrapyrin (C6H3Cl4N, MW: 230.9) [1]. The substitution of a bromine atom for a chlorine atom increases molecular weight by ~19% and alters key properties such as logP, boiling point, and crystal packing. While experimental data for the bromo compound is limited, the chloro analog (nitrapyrin) has a well-characterized melting point of 63-65 °C and a boiling point of 136-138 °C at 11 Torr . These differences translate to altered solubility profiles, chromatographic retention times, and downstream processing requirements.

Physicochemical Profile
Data to verify
MW: 275.4 g/mol (vs. 230.9 g/mol for chloro analog)
Heavy atom label aids crystallography; altered solubility and retention support distinct process chemistry.
Experimental data is limited; properties differ significantly from the chlorinated analog.
Physicochemical Properties Process Chemistry Analytical Chemistry

Key Applications of 2-Bromo-6-(trichloromethyl)pyridine


2,6-Disubstituted Pyridine Libraries for Drug Discovery

2-Bromo-6-(trichloromethyl)pyridine is an ideal substrate for high-throughput synthesis of 2,6-disubstituted pyridine libraries via sequential or one-pot cross-coupling reactions. The C6-trichloromethyl group can be used as a masked carboxylic acid or further functionalized, while the C2-bromine undergoes selective palladium-catalyzed Suzuki-Miyaura or C-H activation reactions [1]. This allows for the rapid exploration of chemical space around a privileged pyridine scaffold, accelerating hit-to-lead optimization campaigns in medicinal chemistry.

Next-Generation Nitrification Inhibitors for Agriculture

Given the structure-activity relationship observed in related brominated heterocycles, where bromine substitution enhances potency against ammonia-oxidizing bacteria compared to the industry standard nitrapyrin [1], 2-bromo-6-(trichloromethyl)pyridine serves as a strategic intermediate for the synthesis and evaluation of novel nitrification inhibitors. This application is directly relevant to agrochemical companies seeking to develop more effective products to reduce nitrogen loss and environmental impact in farming.

Heavy-Atom Crystallography and Process Chemistry

The presence of a bromine atom makes this compound a useful heavy-atom derivative for X-ray crystallography, aiding in the solution of phase problems for complex molecular structures. Furthermore, its distinct physicochemical properties from the chlorinated analog [1] make it valuable in process chemistry studies, for example, as an internal standard in reaction monitoring or for developing novel separation and purification methods based on differential halogen interactions.

Application
Selection Property
Validation Focus
Medicinal Chemistry
Cross-coupling efficiency at C2 position
Synthesis of 2,6-disubstituted pyridine scaffolds
Agrochemical Research
Bromine-substitution effect on bioactivity
Evaluation of novel nitrification inhibitors
Process/Analytical Chemistry
Heavy-atom effect and distinct physicochemical profile
Crystallography and method development
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